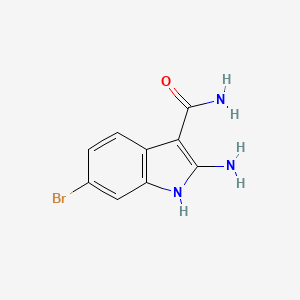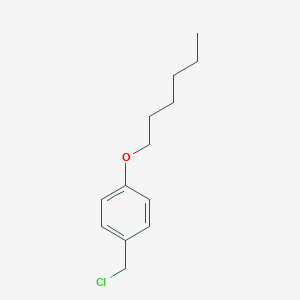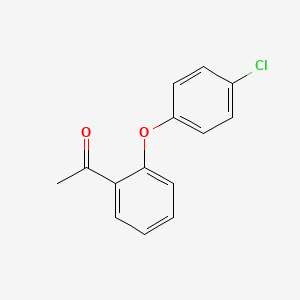![molecular formula C17H28O3Si B8335018 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde](/img/structure/B8335018.png)
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C15H24O3Si. This compound is characterized by the presence of a benzaldehyde group substituted with a tert-butyl dimethylsilyl (TBDMS) protected ethoxy group. It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is protected using TBDMS-Cl and imidazole in anhydrous dichloromethane.
Formation of the Protected Aldehyde: The resulting product is then reacted with 2-bromoethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzoic acid.
Reduction: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in oxidation reactions, the aldehyde group is the primary reactive site, while in substitution reactions, the TBDMS group is targeted.
類似化合物との比較
Similar Compounds
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]benzaldehyde: Similar structure but without the dimethyl groups on the benzene ring.
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the dimethyl-substituted benzaldehyde group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C17H28O3Si |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C17H28O3Si/c1-13-10-15(12-18)11-14(2)16(13)19-8-9-20-21(6,7)17(3,4)5/h10-12H,8-9H2,1-7H3 |
InChIキー |
HLIVDDATWNATGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCCO[Si](C)(C)C(C)(C)C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(R)-1-methyl-2-[4-(2-methoxyphenyl)-piperazinyl]ethylamine](/img/structure/B8334994.png)
![4-[(1H-Benzotriazole-5-carbonyl)amino]benzoic acid methyl ester](/img/structure/B8334995.png)



![4-[(4-Methylphenyl)thio]-3-(trifluoromethyl)benzaldehyde](/img/structure/B8335028.png)
